![molecular formula C9H10O3 B3058260 2-Hydroxy-5-methoxy-3-methylbenzaldehyde CAS No. 886503-93-1](/img/structure/B3058260.png)
2-Hydroxy-5-methoxy-3-methylbenzaldehyde
Overview
Description
2-Hydroxy-5-methoxybenzaldehyde is an organic compound and an isomer of vanillin . It is also known by other names such as 5-Methoxysalicylaldehyde, 2-Formyl-4-methoxyphenol, and 6-Hydroxy-m-anisaldehyde .
Synthesis Analysis
The chemical is produced by the Reimer-Tiemann reaction on 4-methoxyphenol with a 79% yield .Molecular Structure Analysis
The molecular formula of 2-Hydroxy-5-methoxybenzaldehyde is C8H8O3 . The molecular weight is 152.149 g·mol−1 .Chemical Reactions Analysis
2-Hydroxy-5-methoxybenzaldehyde reacts with malononitrile to form 2-imino-6-methoxy-2H-1-benzopyran-3-carbonitrile . It can also be reduced by sodium borohydride in ethanol to form 2-hydroxy-5-methoxybenzyl alcohol .Physical And Chemical Properties Analysis
2-Hydroxy-5-methoxybenzaldehyde appears as a yellow to yellow-green liquid . It has a density of 1.219 g/mL . The melting point is 4 °C (39 °F; 277 K), and the boiling point is 250 °C (482 °F; 523 K) . The refractive index (nD) is 1.578 .Scientific Research Applications
Anodic Oxidation and Product Formation
2-Hydroxy-5-methoxy-3-methylbenzaldehyde has been studied for its behavior under anodic oxidation. This process results in the formation of acetoxylated products, a significant finding in the field of organic chemistry. The oxidation of Schiff bases derived from this compound leads to the formation of cyclohexenetriones, highlighting its utility in synthesizing complex organic molecules (Ohmori, Matsumoto, & Masui, 1980).
Synthesis of Ecteinascidins
A significant application is the synthesis of ecteinascidin 743 and safracins models, which are crucial in biomedical research. The compound serves as a starting material in synthesizing these complex structures, demonstrating its importance in drug development and pharmaceutical research (Saito, Tachi, Seki, Kamayachi, & Kubo, 2000).
Chemical Ecology
In chemical ecology, this compound has been synthesized for use in studying the alarm and sex pheromones of astigmatid mites. Its synthesis is crucial for developing practical applications of these pheromones (Noguchi, Mori, Kuwahara, & Sato, 1997).
Synthesis of Analog Compounds
It has been used in the synthesis of analog compounds, such as 4-hydroxy-3-methoxy-5-methylbenzaldehyde. This illustrates its role in creating various structurally related compounds, which are vital in studying structure-activity relationships in chemistry (Sinhababu & Borchardt, 1983).
Biological Studies
Moreover, studies on benzaldehyde derivatives from mangrove endophytic fungi have included derivatives of this compound. These studies are significant for understanding the chemistry of natural products and their potential applications in various fields, including medicine and agriculture (Shao, Wang, Wei, Jia, She, & Lin, 2009).
Safety and Hazards
properties
IUPAC Name |
2-hydroxy-5-methoxy-3-methylbenzaldehyde | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3/c1-6-3-8(12-2)4-7(5-10)9(6)11/h3-5,11H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXAGWJLMBDENHX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1O)C=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70428272 | |
Record name | 2-hydroxy-5-methoxy-3-methylbenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70428272 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydroxy-5-methoxy-3-methyl-benzaldehyde | |
CAS RN |
886503-93-1 | |
Record name | 2-hydroxy-5-methoxy-3-methylbenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70428272 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.